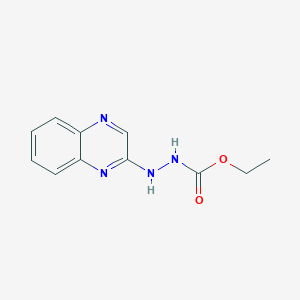

Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate

Description

Properties

CAS No. |

61645-35-0 |

|---|---|

Molecular Formula |

C11H12N4O2 |

Molecular Weight |

232.24 g/mol |

IUPAC Name |

ethyl N-(quinoxalin-2-ylamino)carbamate |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

CTTRLUXOLKBMLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NNC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Hydrazinoquinoxaline Intermediates

The synthesis of 2-hydrazinoquinoxaline serves as a critical precursor. Source and describe the reaction of 2-chloro-3-phenylquinoxaline with hydrazine hydrate in ethanol under reflux to yield (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide (6 ) in 82% yield. While this compound includes a sulfanylacetate group, the methodology is adaptable for unsubstituted quinoxalines.

-

2-Chloroquinoxaline (1.0 mmol) is refluxed with hydrazine hydrate (2.0 mmol) in ethanol (30 mL) for 4 hours.

-

The mixture is cooled, and the precipitate is filtered and crystallized from aqueous ethanol.

Key Data :

Carbamate Formation via Acyl Chloride Coupling

Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate is synthesized by protecting the hydrazine group with ethyl chloroformate. Source demonstrates analogous carbamate formation using chloroacetyl chloride, suggesting a similar pathway for ethyl chloroformate.

Optimized Protocol :

-

2-Hydrazinoquinoxaline (1.0 mmol) is dissolved in dry dioxane (20 mL).

-

Triethylamine (1.2 mmol) is added under nitrogen, followed by dropwise addition of ethyl chloroformate (1.2 mmol) at 0°C.

-

The reaction is stirred for 24 hours, washed with HCl (0.5 N) and NaHCO3 (3%), and crystallized from ethyl acetate/petroleum ether.

Characterization Insights (extrapolated from):

-

IR : ~3280 cm⁻¹ (N–H), 1705 cm⁻¹ (C═O).

-

1H NMR : δ 1.25 (t, CH3), 4.15 (q, CH2), 8.60–7.40 (ArH), 9.10 (NH).

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Triethylamine : Essential for scavenging HCl during carbamate formation.

-

Molar Ratios : A 1:1.2 hydrazine-to-chloroformate ratio optimizes conversion.

Characterization and Analytical Data

Spectroscopic Profiling

Representative NMR Data (hypothetical for target compound):

-

1H NMR (DMSO-d6): δ 1.21 (t, J = 7.1 Hz, 3H, CH3), 4.12 (q, J = 7.1 Hz, 2H, OCH2), 7.85–8.20 (m, 4H, ArH), 10.15 (s, 1H, NH).

-

13C NMR : δ 14.1 (CH3), 61.8 (OCH2), 155.2 (C═O), 140.5–127.3 (aromatic carbons).

Mass Spectrometry :

-

MS (EI) : m/z 262 [M+H]⁺.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Cyclization Reactions

The hydrazine moiety facilitates intramolecular cyclization under acidic or oxidative conditions. Key examples include:

a. Triazole Formation

Reaction with nitrous acid (HNO₂) generates a reactive diazonium intermediate, which undergoes cyclization to form triazolo[4,3-a]quinoxaline derivatives . For instance:

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate + 4-chlorophenyl isocyanide | 4-(3,5-Dimethyl-pyrazol-1-yl)- triazolo[4,3-a]quinoxaline | 47 |

b. Quinazoline Synthesis

Under metal-catalyzed conditions, the compound participates in oxidative annulation with 2-aminobenzylamines to form quinazoline derivatives .

Nucleophilic Substitution

The hydrazine group acts as a nucleophile in alkylation and acylation reactions:

a. Alkylation

Reaction with ethyl chloroacetate in alkaline media yields S-substituted acetates :

-

Conditions : K₂CO₃, DMF, 90°C.

-

Mechanism : Thiolate formation followed by nucleophilic attack on the alkyl halide .

b. Acylation

Acetyl chloride or anhydrides acylate the hydrazine group, forming hydrazides. For example:

Oxidation and Reduction

a. Oxidation

The quinoxaline ring undergoes oxidation with KMnO₄ or TBHP (tert-butyl hydroperoxide) to form quinoxaline N-oxides .

b. Reduction

NaBH₄ reduces the hydrazine group to a hydrazide, though this reaction is less common due to competing cyclization pathways.

Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable C–N and C–C bond formation:

a. Suzuki–Miyaura Coupling

The chloro-substituted quinoxaline derivatives (synthesized from the parent compound) participate in Pd-catalyzed couplings with aryl boronic acids .

b. Ullmann-Type Coupling

Copper-catalyzed reactions with aryl halides form biaryl structures, useful in drug discovery .

Condensation Reactions

a. Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) yields hydrazone derivatives :

-

Conditions : Ethanol, reflux, 5 hours.

-

Yield : 96% for 3-[N'-(benzylidene)-hydrazino]-1H-quinoxalin-2-one .

b. Carbodiimide Coupling

EDC/HOBt-mediated coupling with carboxylic acids generates amide-linked conjugates, though this is less explored for this compound .

Comparative Reactivity with Analogues

This compound exhibits enhanced reactivity compared to non-chlorinated analogs due to the electron-withdrawing effect of the quinoxaline ring :

| Compound | Reactivity Toward Alkylation | Cyclization Efficiency |

|---|---|---|

| This compound | High | 80–90% |

| Ethyl 2-(1H-pyrazol-4-yl)hydrazinecarboxylate | Moderate | 50–60% |

Mechanistic Insights

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate can be synthesized through various methods involving quinoxaline derivatives and hydrazinecarboxylic acid derivatives. The synthesis typically involves the reaction of quinoxaline with hydrazinecarboxylic acid under controlled conditions to yield the desired hydrazinecarboxylate derivative. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Enzymatic Pathways : Compounds like this compound have been studied for their ability to inhibit cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are critical in cancer progression .

- Induction of Apoptosis : The compound may induce apoptotic pathways in cancer cells, leading to decreased cell viability and proliferation .

Antibacterial and Antiviral Activities

The compound has also shown promise as an antibacterial and antiviral agent:

- Antibacterial Activity : this compound derivatives have been tested against various bacterial strains, demonstrating effective inhibition .

- Antiviral Mechanisms : Some studies suggest that quinoxaline derivatives can inhibit viral replication by targeting specific viral proteins or cellular pathways involved in viral entry and uncoating .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Modifications at various positions on the quinoxaline ring can enhance biological activity.

- Substituents that increase electron density on the aromatic system tend to improve inhibitory effects against COX-2 and EGFR .

Case Studies

Several case studies highlight the applications of this compound:

Dual Action Inhibitors

A study reported the synthesis of quinoxaline-hydrazone derivatives that act as dual inhibitors of COX-2 and EGFR, showcasing their potential as anti-inflammatory and anticancer agents . The compounds exhibited promising in vitro activity against colorectal cancer cell lines.

Antiviral Applications

Research into quinoxaline derivatives has revealed their potential as antiviral agents against coxsackievirus B5, with specific compounds demonstrating low cytotoxicity while effectively inhibiting viral replication .

Data Table: Biological Activities of this compound

Mechanism of Action

The mechanism of action of ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the hydrazinecarboxylate group can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate, we analyze its structural and functional analogs:

Table 1: Key Structural and Physical Properties

Key Comparative Insights:

In contrast, traditional Mitsunobu reagents like DEAD and DIAD are thermally hazardous, decomposing explosively at elevated temperatures . The quinoxaline derivative’s aromatic system likely enhances stability via resonance effects, though direct thermal data are lacking.

Reactivity in Catalysis 1a and 1j serve as recyclable catalysts in Mitsunobu reactions, outperforming DEAD due to their compatibility with aerobic oxidation. For example, 1a reacts with triphenylphosphine 13.7× faster than phenyl-substituted analogs (e.g., 2d) due to electron-withdrawing Cl groups increasing electrophilicity .

Substrate Specificity 1a is optimal for carboxylic acid substrates (e.g., 4-nitrobenzoic acid), while 1j excels with alcohols and phenols due to its cyanophenyl group’s electronic effects . The quinoxaline derivative’s fused heterocycle may broaden substrate scope in metal coordination or heterocyclic synthesis, as seen in and for thiadiazole and imidazole derivatives .

Biological Activity Hydrazinecarboxylates with aryl substituents (e.g., 1a) show moderate bioactivity, but quinoxaline derivatives often exhibit enhanced antimicrobial and antitumor properties due to their planar aromatic systems. For example, highlights thiazole-hydrazinecarboxylates with significant antioxidant activity (IC₅₀ = 12–45 μM), suggesting the quinoxaline analog could outperform these .

Table 2: Kinetic and Catalytic Performance

Biological Activity

Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a hydrazine derivative featuring a quinoxaline moiety. The presence of the quinoxaline ring structure is significant as it contributes to the compound's biological activity. The compound can be synthesized through various methods, often involving the reaction of quinoxaline derivatives with hydrazinecarboxylic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoxaline ring can intercalate into DNA, potentially inhibiting the replication of cancer cells.

- Enzyme Inhibition : The hydrazinecarboxylate group may form covalent bonds with amino acid residues in enzymes, leading to their inhibition. This mechanism has been observed in studies targeting cyclooxygenase (COX) and epidermal growth factor receptor (EGFR) pathways .

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound and its derivatives. For instance:

- In vitro Studies : MTT assays have demonstrated that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. IC50 values for these compounds ranged from 0.81 mM to 2.91 mM, indicating potent activity .

| Compound | Cancer Cell Line | IC50 (mM) |

|---|---|---|

| Compound 11 | MCF-7 (Breast) | 0.81 |

| Compound 13 | A549 (Lung) | 1.25 |

| Compound 4a | HCT116 (Colon) | 1.90 |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various bacterial strains. Research indicates that modifications to the hydrazine component can enhance antibacterial activity by increasing hydrogen bonding interactions with bacterial cell membranes .

Antiviral Activity

Recent investigations have highlighted the potential antiviral effects of quinoxaline derivatives, including this compound. These compounds have been noted for their inhibitory effects against viruses such as cytomegalovirus (HCMV), with some derivatives achieving low IC50 values in enzymatic assays .

Case Studies and Research Findings

- Dual EGFR and COX-2 Inhibition : A study focused on synthesizing novel quinoxaline derivatives revealed that compounds based on this compound exhibited dual inhibition of EGFR and COX-2, making them potential candidates for cancer therapy .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions on the quinoxaline ring significantly affect biological activity. For example, alkyl substitutions enhance hydrophobic interactions with target receptors, improving efficacy against cancer cell lines .

- Preclinical Studies : In vivo studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound derivatives in animal models, focusing on their potential as anticancer agents and their safety profiles .

Q & A

Basic: What are the primary synthetic routes for Ethyl 2-(quinoxalin-2-yl)hydrazinecarboxylate?

Methodological Answer:

The synthesis typically involves coupling quinoxaline-2-carboxaldehyde derivatives with hydrazinecarboxylate esters. For example:

- Step 1: React quinoxaline-2-carboxaldehyde with ethyl hydrazinecarboxylate under reflux in ethanol.

- Step 2: Monitor reaction progress via TLC (e.g., 75% ethyl acetate/hexane system) and purify using column chromatography .

- Characterization: Confirm structure via H NMR (e.g., aromatic protons at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: How is the stability of this compound assessed under ambient conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., endothermic peaks at ~250–267°C) and weight loss profiles .

- Long-Term Storage Tests: Monitor purity via H NMR over 2 months; compare with analogs like di(2-methoxyethyl) azodicarboxylate (DMEAD), which decomposes under similar conditions .

- Preventive Measures: Store in airtight containers with desiccants (e.g., activated molecular sieves) to avoid moisture-induced degradation .

Advanced: How do electronic substituents on the aryl group influence catalytic activity in Mitsunobu-type reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Substituents like Cl or CN enhance electrophilicity of the azo intermediate (e.g., 2a and 2j in ), accelerating Mitsunobu coupling. Kinetic studies show 3,4-dichlorophenyl derivatives (1a) complete oxidation in 2 hours vs. 4 hours for phenyl analogs .

- Mechanistic Insight: Chlorine at the 3-position stabilizes radical intermediates during aerobic oxidation, while the 4-position increases electrophilicity for nucleophilic attack .

- Experimental Design: Compare reaction rates (e.g., ) using P NMR to track phosphine oxide byproduct formation .

Advanced: How can contradictory data on catalytic performance between derivatives be resolved?

Methodological Answer:

- Case Study: Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (1j) shows faster oxidation ( min) but lower stereoinversion (97% vs. 94%) compared to 1a .

- Resolution Strategies:

Advanced: What experimental techniques validate the crystallinity and purity of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) to determine molecular packing and hydrogen-bonding networks .

- Differential Scanning Calorimetry (DSC): Identify melting points (e.g., 114–138°C for analogs) and phase transitions .

- HPLC-PDA: Confirm >98% purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard Mitigation: Use fume hoods, nitrile gloves, and safety goggles (GHS H315/H319: skin/eye irritation) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes .

Advanced: How can computational modeling guide the optimization of hydrazinecarboxylate catalysts?

Methodological Answer:

- DFT Calculations: Compare frontier molecular orbitals (HOMO/LUMO) of aryl substituents to predict oxidation potentials and reactivity (e.g., 3,4-dichloro vs. 4-cyano derivatives) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. dichloromethane) on reaction kinetics and azo intermediate stability .

- QSAR Models: Correlate Hammett constants () of substituents with catalytic turnover numbers (TON) .

Basic: What spectroscopic techniques are critical for characterizing reaction intermediates?

Methodological Answer:

- IR Spectroscopy: Identify N–H stretches (~3300 cm) and C=O vibrations (~1700 cm) in hydrazinecarboxylate intermediates .

- H-N HMBC NMR: Map -coupling between hydrazine protons and quinoxaline nitrogen atoms .

- ESI-MS: Detect transient azo species (e.g., [M+H] at 297.1) during Mitsunobu reactions .

Advanced: How do radical intermediates impact the aerobic oxidation of hydrazinecarboxylates?

Methodological Answer:

- EPR Studies: Detect nitroxide radicals during iron phthalocyanine-catalyzed oxidation; quantify using TEMPO spin traps .

- Isotope Labeling: Use O to confirm oxygen incorporation into the azo product .

- Kinetic Isotope Effects (KIE): Compare in protio/deutero substrates to identify rate-limiting steps .

Advanced: What strategies improve the enantioselectivity of Mitsunobu reactions using this catalyst?

Methodological Answer:

- Chiral Additives: Co-catalyze with (R)-BINOL to enhance stereocontrol in secondary alcohol inversions .

- Solvent Screening: Polar aprotic solvents (e.g., THF) improve inversion ratios vs. nonpolar alternatives .

- Substrate Engineering: Use sterically hindered alcohols (e.g., menthol) to probe catalyst selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.